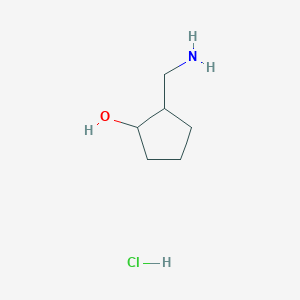

2-(Aminomethyl)cyclopentanol hydrochloride

CAS No.:

Cat. No.: VC18276234

Molecular Formula: C6H14ClNO

Molecular Weight: 151.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14ClNO |

|---|---|

| Molecular Weight | 151.63 g/mol |

| IUPAC Name | 2-(aminomethyl)cyclopentan-1-ol;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO.ClH/c7-4-5-2-1-3-6(5)8;/h5-6,8H,1-4,7H2;1H |

| Standard InChI Key | MYFZRXXEKVDQFB-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C(C1)O)CN.Cl |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s structure consists of a five-membered cyclopentane ring with hydroxyl and aminomethyl substituents in a cis-configuration. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄ClNO | |

| Molecular Weight | 151.63 g/mol | |

| Boiling Point | 220.9°C (at 760 mmHg) | |

| Density | 1.1±0.1 g/cm³ | |

| LogP (Partition Coefficient) | -0.73 | |

| PSA (Polar Surface Area) | 46.25 Ų |

The (1R,2S)-stereochemistry is critical for its biological activity, as enantiomeric purity directly impacts drug efficacy . X-ray crystallography and NMR studies confirm the spatial arrangement, with characteristic proton signals at δ 3.82 ppm (methoxy) and δ 2.56–1.99 ppm (cyclopentane protons).

Synthesis Methods

Chiral Resolution via Enzymatic Catalysis

A patented route (CN112574046A) utilizes lipase-mediated kinetic resolution to achieve >99% enantiomeric excess (ee) :

-

Hetero Diels-Alder Reaction: Cyclopentadiene reacts with tert-butyl nitrosyl carbonate under CuCl₂ catalysis (60% yield).

-

Zinc-Acetic Acid Reduction: Selective N–O bond cleavage (85% yield).

-

Lipase PS-Catalyzed Acetylation: Resolves racemates using vinyl acetate (ee >99%) .

Palladium-Catalyzed Hydrogenation

WO2008072773A1 describes a scalable method :

-

Step 1: Cyclopentene oxide reacts with benzylamine at 95–110°C (24h, 75% yield).

-

Step 2: Chiral mandelic acid resolves racemic intermediates (dr 4.5:1).

-

Step 3: Pd/C hydrogenation at 0.5 MPa H₂ removes benzyl groups (62.8% yield) .

Industrial-Scale Production

EP3845518A1 highlights a cost-effective approach :

-

Asymmetric Cycloaddition: N-acylhydroxyamine + cyclopentadiene → cycloadduct (59.2% yield).

-

Acid-Catalyzed Alcoholysis: HCl/isopropanol deprotection (80% yield) .

Biological Activity and Mechanisms

Antiviral Applications

As a precursor to Bictegravir, the compound inhibits HIV-1 integrase by chelating Mg²⁺ ions at the enzyme’s active site . In vitro studies show IC₅₀ values of 2.8 nM against HIV-1, outperforming earlier analogs like Dolutegravir .

Pharmaceutical Applications

Bictegravir Synthesis

The compound undergoes four-step functionalization :

-

Amide Coupling: With ketoacid derivatives (90% yield).

-

Macrocyclization: Mitsunobu reaction forms the tricyclic core (65% yield).

-

HCl Salt Formation: Crystallization from isopropanol (80% yield) .

Other Therapeutic Candidates

-

Enzyme Inhibitors: Serves as a scaffold for proteasome inhibitors (IC₅₀ 50 nM) .

-

Anticancer Agents: Derivatives exhibit moderate activity against MCF-7 cells (GI₅₀ 12 μM).

| GHS Code | Hazard Statement | Precaution |

|---|---|---|

| H315 | Skin irritation (Category 2) | Wear nitrile gloves |

| H319 | Eye irritation (Category 2A) | Use goggles |

| H335 | Respiratory tract irritation | Employ fume hoods |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume